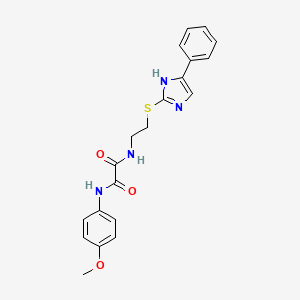

N1-(4-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Description

This oxalamide derivative features a central oxalamide (N,N'-disubstituted ethanediamide) backbone with two distinct substituents:

- N1-terminal: A 4-methoxyphenyl group, providing electron-donating properties via the methoxy (-OCH₃) moiety.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-27-16-9-7-15(8-10-16)23-19(26)18(25)21-11-12-28-20-22-13-17(24-20)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,24)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERBPJSVOZOOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole derivative, which is then reacted with an appropriate oxalamide precursor. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other reagents to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N1-(2,5-Difluorophenyl)-N2-(2-((4-Phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Structural Difference : The N1-terminal substituent is 2,5-difluorophenyl instead of 4-methoxyphenyl.

- The ortho/para-fluorine substitution may enhance lipophilicity and bioavailability .

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structural Differences :

- N1-terminal: 2,4-Dimethoxybenzyl (bulkier and more electron-rich).

- N2-terminal: Pyridyl-ethyl group instead of thioethyl-imidazole.

- Functional Role : S336 is a potent umami flavor agonist targeting the TAS1R1/TAS1R3 receptor, highlighting the oxalamide scaffold’s versatility in sensory molecule design .

BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)

- Structural Differences: N1-terminal: Halogenated aryl group (4-chloro-3-fluorophenyl). N2-terminal: Complex bicyclic substituent with guanidine and methylamino groups.

- Functional Role: BNM-III-170 enhances vaccine efficacy against immunodeficiency viruses, demonstrating the oxalamide framework’s applicability in immunomodulation .

Comparison with Non-Oxalamide Analogs

Compound 9 (2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide)

- Structural Differences : Acetamide backbone instead of oxalamide; thiazole substituent at N2.

- Shared Features : 4-Methoxyphenyl and thioimidazole groups, suggesting similar synthetic routes or solubility profiles.

Compound 9c (N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide Derivative)

- Structural Differences : Bromophenyl-thiazole substituents and triazole linkages.

- Functional Note: Docking studies suggest strong binding to enzymatic active sites, possibly due to bromine’s polarizability .

Biological Activity

N1-(4-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, identified by its CAS number 897456-66-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C20H20N4O3S

- Molecular Weight : 396.5 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor activity of related compounds in the imidazole series, which suggests that this compound may exhibit similar properties.

In Vitro Studies

A study published in Molecules demonstrated that compounds structurally similar to this compound showed significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The most potent compounds had IC50 values ranging from 2.96 µM to 18.53 µM, indicating strong inhibition of cell proliferation compared to standard chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|---|

| 4f | HeLa | 3.24 | Higher than 5-FU (39.6%) |

| 4q | SGC-7901 | 2.96 | Five-fold stronger than MTX |

| 4m | HeLa | 4.07 | Comparable to 5-FU |

The mechanism by which these compounds exert their antitumor effects includes the induction of apoptosis in cancer cells. Specifically, compound 4f was shown to increase the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner. This shift in protein expression promotes programmed cell death, which is critical for eliminating cancerous cells .

Case Studies

In a comparative study involving several imidazole derivatives, researchers found that the selectivity index for normal L-02 cells (a liver cell line) was significantly higher than for tumor cells when treated with these compounds. This indicates a preferential toxicity towards cancer cells, making them promising candidates for further development as antitumor agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.